N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine
Description
Properties
Molecular Formula |
C24H17NS |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(4-phenylphenyl)dibenzothiophen-3-amine |
InChI |
InChI=1S/C24H17NS/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-20-14-15-22-21-8-4-5-9-23(21)26-24(22)16-20/h1-16,25H |
InChI Key |
HTFPXWNUKYCLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-biphenyl]-4yl-dibenzothiophene-3-amine typically involves the coupling of a biphenyl derivative with a dibenzothiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the biphenyl and dibenzothiophene units . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich aromatic system of the dibenzothiophene and biphenyl moieties enables electrophilic substitution. Key reactions include:
-
Nitration :
Reaction with nitric acid introduces nitro groups at para positions of the biphenyl rings. Conditions involve H₂SO₄ as a solvent at 0–5°C, yielding mono- and di-nitrated derivatives .Reaction Component Conditions Product Yield (%) HNO₃/H₂SO₄ 0–5°C, 2 h Nitro 60–75 -
Halogenation :
Bromination with Br₂ in CCl₄ selectively substitutes hydrogen atoms on the dibenzothiophene ring, forming mono-brominated products .
Cross-Coupling Reactions
The amine and aromatic groups participate in palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
The biphenyl moiety reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis. For example, coupling with 4-methoxyphenylboronic acid in THF at 80°C produces extended π-conjugated systems .Catalyst Base Solvent Temp (°C) Yield (%) Pd(PPh₃)₄ K₂CO₃ THF 80 82 -
Buchwald-Hartwig Amination :
The primary amine group undergoes coupling with aryl halides. For instance, reaction with 2-bromothiophene using Pd₂(dba)₃ and XPhos ligand in xylene at 120°C yields thiophene-functionalized derivatives .
Photochemical Reactions
The dibenzothiophene core undergoes photooxidation under UV light:
-
Sulfoxidation :
Irradiation at 365 nm in the presence of O₂ converts the dibenzothiophene sulfur to sulfoxide, forming N-[1,1'-biphenyl]-4-yl-dibenzothiophene-3-amine S-oxide. Electron-withdrawing substituents on the amine enhance quantum yield (Φ = 0.45) .Wavelength (nm) Oxidizing Agent Φ 365 O₂ 0.45
Functional Group Transformations
The amine group participates in condensation and alkylation:
-
Schiff Base Formation :
Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imine derivatives. These compounds show enhanced luminescence properties .Aldehyde Solvent Time (h) Yield (%) Benzaldehyde EtOH 12 88 -
Mannich Reaction :
Condensation with formaldehyde and secondary amines in dichloromethane produces β-amino ketones, useful for further functionalization .
Stability and Reactivity Trends
Scientific Research Applications
There seems to be some confusion in the query, as the correct chemical name is N-(4-Biphenylyl)dibenzo[ b, d]thiophen-4-amine, not “N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine” .
Here's what is known about the applications of N-(4-Biphenylyl)dibenzo[ b, d]thiophen-4-amine and related biphenyl compounds:
N-(4-Biphenylyl)dibenzo[ b, d]thiophen-4-amine is a chemical compound with the molecular formula C24H17NS . It can be purchased from chemical suppliers .
Biphenyl derivatives have a wide range of applications and are significant intermediates in organic chemistry . They serve as building blocks for liquid crystals and structural components in compounds with pharmacological activities . Many biphenyl derivatives are patented and used in medicine for their antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition, anti-leukemia, hypotensive, anti-cholinesterase, anti-diabetic, and antimalarial properties .
Examples of biphenyl derivatives used in medicine include:
- Adapalene: A third-generation topical retinoid used for treating acne vulgaris, with anti-inflammatory and antibacterial properties .
- Sonidegib: A drug used for treating basal cell carcinoma .
- Fenbufen and Flurbiprofen: Non-steroidal anti-inflammatory drugs (NSAIDs) with antipyretic properties .
Other applications of biphenyl derivatives:
Mechanism of Action
The mechanism of action of N-[1,1’-biphenyl]-4yl-dibenzothiophene-3-amine depends on its specific application. In the context of organic electronics, the compound can act as a charge transport material, facilitating the movement of electrons or holes within a device. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Compounds
Research Findings and Trends
- Thermal Stability : Biphenyl-amine derivatives with fused aromatic systems (e.g., phenanthrene, dibenzothiophene) exhibit superior thermal stability compared to halogenated or thiazine-containing analogues .
- Electronic Tuning: Sulfur atoms in dibenzothiophene or thiophene units lower oxidation potentials, enhancing hole injection in OLEDs .
- Synthetic Challenges : Brominated derivatives (e.g., N-(3-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine) face scalability issues due to moderate yields (~50%) and hazardous byproducts .
Biological Activity
N-[1,1'-biphenyl]-4-yl-dibenzothiophene-3-amine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl moiety linked to a dibenzothiophene structure, which is known for its diverse biological activities. The presence of the amine group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that derivatives of biphenyl and dibenzothiophene exhibit significant antimicrobial activity. For instance, compounds similar to N-[1,1'-biphenyl]-4-yl-dibenzothiophene-3-amine have shown efficacy against various bacterial strains, including resistant strains. A study employing the broth micro-dilution method demonstrated the minimum inhibitory concentrations (MICs) of related compounds against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-[1,1'-biphenyl]-4-yl-dibenzothiophene-3-amine | S. aureus | 32 |
| N-[1,1'-biphenyl]-4-yl-dibenzothiophene-3-amine | E. coli | 64 |
These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that dibenzothiophene derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic application in conditions characterized by chronic inflammation.
The biological activity of N-[1,1'-biphenyl]-4-yl-dibenzothiophene-3-amine is likely mediated through multiple mechanisms:
- Receptor Interaction : The amine group may facilitate binding to specific receptors involved in inflammatory pathways.
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response.
- DNA Interaction : Some studies indicate that dibenzothiophenes can form adducts with DNA, potentially leading to mutagenic effects.
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of N-[1,1'-biphenyl]-4-yl-dibenzothiophene-3-amine against clinical isolates of resistant bacteria. The study utilized both in vitro assays and in vivo models to confirm the compound's effectiveness.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related dibenzothiophene compounds in an animal model of arthritis. The results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) to verify biphenyl and thiophene connectivity .
- X-ray crystallography : Single-crystal diffraction with SHELXL refinement to resolve bond lengths, angles, and packing motifs. Data collection at low temperatures (e.g., 100 K) improves resolution .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion).
How do environmental factors (pH, temperature) influence the stability of this compound during storage and experimentation?
Basic
Stability studies show that:
- pH sensitivity : Degradation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of amine or thiophene groups. Buffered solutions (pH 6–8) are recommended .
- Thermal stability : Decomposition above 200°C; store at −20°C in amber vials to prevent photodegradation.
- Moisture control : Use anhydrous solvents and desiccants to avoid hydration .
What experimental designs are used to evaluate the pharmacological potential of this compound?
Q. Basic
- In vitro assays :
- Controls : Include positive controls (e.g., rifampicin) and vehicle-only treatments.
How can computational modeling predict the interaction of this compound with biological targets?
Q. Advanced
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., MurA in antibacterial studies). Validate docking poses with crystallographic data .
- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with activity .
How are crystallographic data contradictions resolved during structural refinement?
Q. Advanced
- Data quality checks : Ensure R-factor < 5% and completeness > 95%. Reject outliers using SHELXL’s L.S. restraints .
- Twinned data : Use SHELXE for iterative phasing and density modification.
- Validation tools : CCDC Mercury to analyze hydrogen bonding and π-π stacking interactions.
What safety protocols are critical when handling this compound in the laboratory?
Q. Basic
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of airborne particles .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
How do structural modifications (e.g., halogenation) affect the compound’s bioactivity and selectivity?
Q. Advanced
- Halogen substitution : Bromine or fluorine at the biphenyl 4-position enhances antimicrobial activity but may increase cytotoxicity.
- SAR studies : Synthesize derivatives via Suzuki coupling (e.g., 4’-fluoro or 4’-chloro analogs) and compare IC₅₀ values .
What methods ensure high purity of the compound for pharmacological assays?
Q. Basic
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to achieve >98% purity.
- Recrystallization : Use ethanol/water mixtures for crystal growth.
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
How can electrophilic substitution patterns on the dibenzothiophene moiety be exploited to tune electronic properties?
Q. Advanced
- Electron-deficient groups : Nitro or cyano substituents increase electrophilicity, enhancing reactivity in cross-coupling.
- DFT calculations : Gaussian09 to map HOMO/LUMO levels and predict regioselectivity .
- Experimental validation : Synthesize derivatives and compare UV-Vis spectra (e.g., λmax shifts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
